1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride

Description

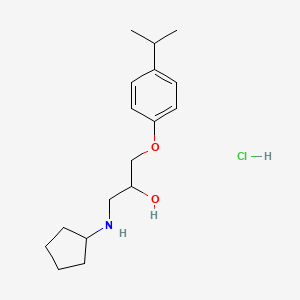

1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride is a synthetic β-adrenergic receptor antagonist (β-blocker) derivative. Its structure comprises a propan-2-ol backbone substituted with a cyclopentylamine group at the 1-position and a 4-isopropylphenoxy group at the 3-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name |

1-(cyclopentylamino)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-13(2)14-7-9-17(10-8-14)20-12-16(19)11-18-15-5-3-4-6-15;/h7-10,13,15-16,18-19H,3-6,11-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSOTNIYFLLJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Amine Group Impact : The cyclopentyl group (target compound) offers a balance between lipophilicity and steric bulk compared to tert-butyl (more rigid) or octyl (highly lipophilic) groups. This may influence membrane permeability and receptor binding kinetics .

Pharmacological and Conformational Insights

- β-Blocker Activity: Propranolol derivatives () exhibit gauche conformations in the -CH(OH)-CH2-NH- side chain, critical for β-receptor antagonism. The cyclopentylamino group in the target compound may adopt similar conformations, but its ring structure could alter binding affinity compared to tert-butyl or benzimidazole analogs .

- Receptor Selectivity: Compounds with bulkier aromatic groups (e.g., naphthyl in Nadolol Impurity F) show non-selective β-blockade, while 4-isopropylphenoxy derivatives may favor β1 selectivity due to moderate steric hindrance .

Q & A

Q. What are the key synthetic pathways for synthesizing 1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride, and how is structural integrity validated?

Methodological Answer: Synthesis typically involves a multi-step process:

Nucleophilic substitution : Reacting epichlorohydrin with 4-isopropylphenol to form the phenoxy intermediate.

Amination : Introducing the cyclopentylamine group via ring-opening of the epoxide intermediate.

Hydrochloride salt formation : Acidification with HCl in a polar solvent (e.g., ethanol).

Structural validation requires:

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

- Receptor binding assays : Use radioligand displacement studies (e.g., β-adrenergic receptors) to evaluate affinity (IC₅₀ values).

- Enzyme inhibition assays : Test against kinases or phosphatases using fluorogenic substrates.

- Cell-based assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines.

- Pharmacokinetic screening : Assess solubility (shake-flask method) and metabolic stability in liver microsomes .

Q. What analytical techniques are critical for ensuring compound purity and stability?

Methodological Answer:

- HPLC-DAD/ELSD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities (<0.5%).

- Thermogravimetric analysis (TGA) : Determine hygroscopicity and thermal decomposition profiles.

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products .

Advanced Research Questions

Q. How can reaction kinetics be optimized for the amination step to improve yield and reduce byproducts?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature (20–80°C), solvent polarity (THF vs. DMF), and catalyst (e.g., Lewis acids like ZnCl₂) to identify optimal conditions.

- In-situ monitoring : Use FTIR or Raman spectroscopy to track epoxide ring-opening progress.

- Byproduct analysis : Employ LC-MS to characterize side products (e.g., dimerization) and adjust stoichiometry to minimize their formation .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with β-adrenergic receptors.

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability (RMSD < 2 Å).

- QSAR modeling : Corrogate substituent effects (e.g., cyclopentyl vs. isopropyl groups) on activity using descriptors like logP and polar surface area .

Q. How do structural modifications (e.g., substituting cyclopentyl with bicyclic groups) alter pharmacological properties?

Methodological Answer:

- Comparative SAR studies : Synthesize analogs (e.g., bicyclo[2.2.1]heptane derivatives) and evaluate:

- Lipophilicity : Measure logD (pH 7.4) via shake-flask method.

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption.

- Metabolic stability : Compare half-life (t₁/₂) in human hepatocytes.

- Crystallography : Solve X-ray structures to correlate steric effects with receptor binding .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

Methodological Answer:

- Pharmacodynamic modeling : Integrate in vitro IC₅₀ values with in vivo PK data (AUC, Cₘₐₓ) to predict efficacy.

- Tissue distribution studies : Use radiolabeled compound (¹⁴C) to quantify accumulation in target organs.

- Metabolite profiling : Identify active metabolites via LC-MS/MS and test their activity in secondary assays .

Q. How can researchers design stability-indicating methods for long-term storage formulations?

Methodological Answer:

- Excipient compatibility : Screen with mannitol, lactose, or PVP-K30 using differential scanning calorimetry (DSC).

- Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor impurities (ICH Q1A guidelines).

- Lyophilization : Optimize freeze-drying cycles (primary drying at -30°C, secondary drying at 25°C) to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.